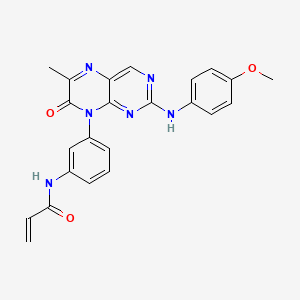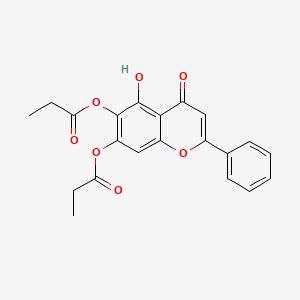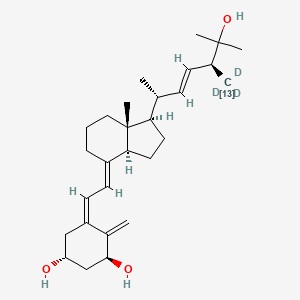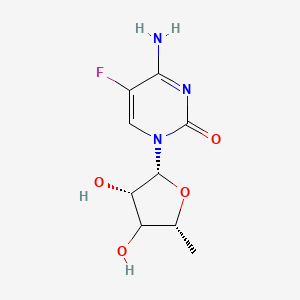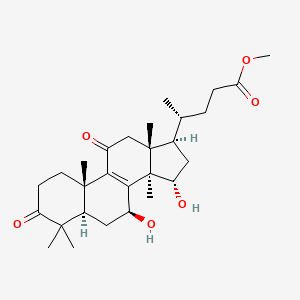
Methyl lucidenate Q
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl lucidenate Q can be synthesized through the methylation of lucidenic acid Q. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound involves the extraction of lucidenic acid Q from Ganoderma lucidum followed by its methylation. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through column chromatography. The purified lucidenic acid Q is then subjected to methylation under controlled conditions to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced forms of the compound with different biological activities.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Methyl lucidenate Q has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: The compound is studied for its inhibitory effects on the Epstein-Barr virus early antigen induction, making it a potential candidate for antiviral research.
Medicine: this compound is explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Wirkmechanismus
Methyl lucidenate Q exerts its effects primarily through the inhibition of the Epstein-Barr virus early antigen induction. The compound interacts with specific molecular targets involved in the viral activation pathway, thereby preventing the virus from initiating its replication process. Additionally, this compound exhibits anti-inflammatory and antioxidant activities by modulating various signaling pathways and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Lucidenic Acid Q: The parent compound from which methyl lucidenate Q is derived.
Methyl Lucidenate P: Another methylated derivative of lucidenic acid with similar biological activities.
Lucidenic Acids G, H, I, J, O, and R: These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities
Uniqueness: this compound is unique due to its potent inhibitory effects on the Epstein-Barr virus early antigen induction, which is not as pronounced in other similar compounds. Additionally, its methylated structure enhances its stability and bioavailability, making it a more effective candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C28H42O6 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
methyl (4R)-4-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H42O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19,21,29,32H,8-14H2,1-7H3/t15-,16-,17+,19+,21+,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
KZVNZIIMDVYSNR-YSALMUDYSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OC)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O |
Kanonische SMILES |
CC(CCC(=O)OC)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


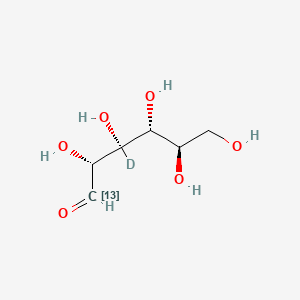
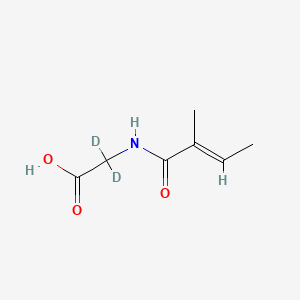
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
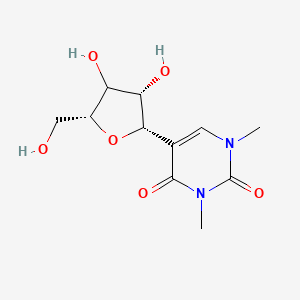
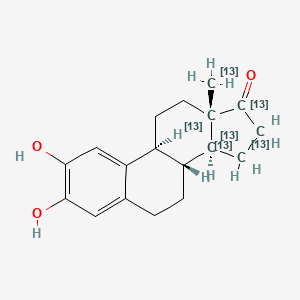

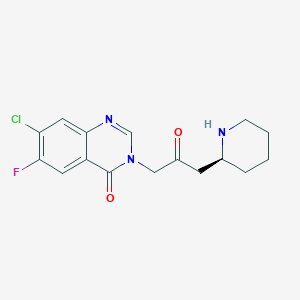
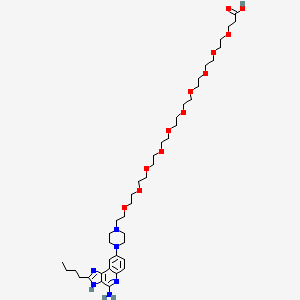
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
